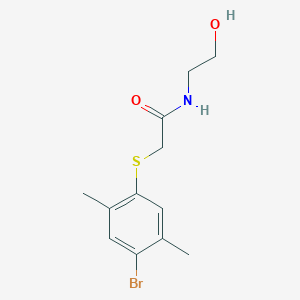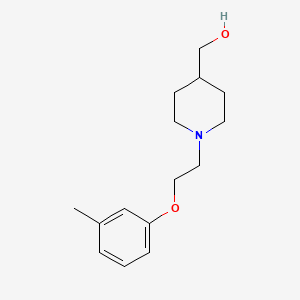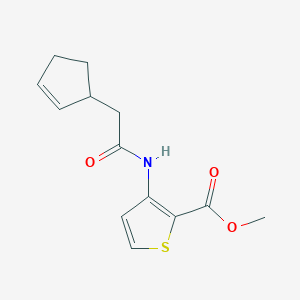
n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine is a synthetic organic compound that features a brominated thiophene ring and a glycine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acylation: The brominated thiophene is then acylated with a suitable acyl chloride to introduce the carbonyl group.
Amidation: The acylated product is reacted with cyclopropylmethylamine to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions might target the carbonyl group or the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It might serve as a ligand or catalyst in certain organic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research might explore its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(3-Chlorothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
- n-(3-Iodothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
- n-(3-Methylthiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
Uniqueness
The presence of the bromine atom in n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine might confer unique reactivity and properties compared to its chloro, iodo, and methyl analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions.
Eigenschaften
Molekularformel |
C11H12BrNO3S |
|---|---|
Molekulargewicht |
318.19 g/mol |
IUPAC-Name |
2-[(3-bromothiophene-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid |
InChI |
InChI=1S/C11H12BrNO3S/c12-8-3-4-17-10(8)11(16)13(6-9(14)15)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15) |
InChI-Schlüssel |
MQJABGQEBICOAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=C(C=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)





